

Commercial Availability and Scientific Applications of 6-Methylnicotine: A Technical Guide

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Compound of Interest

Compound Name: Nicotine, 6-methyl-

Cat. No.: B104454

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Abstract

6-Methylnicotine, a synthetic analog of nicotine, is gaining interest within the research community for its potential applications in neuroscience, pharmacology, and toxicology. Its structural similarity to nicotine suggests interaction with nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for studying receptor function and developing novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of 6-methylnicotine for research purposes, detailed experimental protocols for its synthesis and analysis, and a summary of its known signaling pathways.

Commercial Availability of 6-Methylnicotine

6-Methylnicotine is available for research purposes from several specialized chemical suppliers. It is typically offered in different forms, including the racemic mixture ((+/-)-6-Methylnicotine) and the (S)-enantiomer. Researchers should carefully consider the desired stereochemistry for their specific applications, as different enantiomers may exhibit distinct pharmacological properties. The table below summarizes the currently available commercial options.

Supplier	Product Name	CAS Number	Available Quantities	Purity	Notes
LGC Standards[1] [2]	(S)-6-Methylnicotine	13270-56-9	2.5 mg, 10 mg, 25 mg	Not specified	API Reference Standard
(+/-)-6-Methylnicotine	Not specified	5 mg	Not specified	Research Chemical	
Adva Tech Group Inc.[3]	(S)-6-Methylnicotine	13270-56-9	10 mg	>95% (HPLC)	Distributed by TRC
Clinivex[4]	(S)-6-Methylnicotine	13270-56-9	Not specified	Not specified	For Research and Development
Smolecule[5]	(+/-)-6-Methylnicotine	Not specified	In Stock	Not specified	

Experimental Protocols

Synthesis of (+/-)-6-Methylnicotine

A common method for the synthesis of racemic 6-methylnicotine involves the reaction of 2-methyl-5-(pyrrolidin-2-yl)pyridine with paraformaldehyde in methanol.[5] A more detailed, multi-step synthesis route starting from 6-methyl nicotinic acid methyl ester and gamma-butyrolactone has also been described, which involves ester condensation, ring opening, reduction, halogenation, and amination ring-closing reactions.[4]

A Generalized Synthesis Protocol:

- Step 1: N-Methylation. 2-methyl-5-(pyrrolidin-2-yl)pyridine is dissolved in a suitable solvent, such as methanol.
- Step 2: Reaction with Paraformaldehyde. Paraformaldehyde is added to the solution.

- **Step 3: Reaction Conditions.** The reaction mixture is heated to approximately 50°C and stirred for several hours. The reaction progress is monitored using techniques like LC-MS.
- **Step 4: Work-up and Purification.** After the reaction is complete, the solvent and excess paraformaldehyde are removed under reduced pressure. The crude product is then subjected to a series of extraction and purification steps. This typically involves adjusting the pH with a strong base (e.g., NaOH), followed by extraction with an organic solvent like ethyl acetate. The organic phase is then washed, dried, and concentrated.
- **Step 5: Final Purification.** The final product is purified by vacuum distillation to yield pure (+/-)-6-methylnicotine. The purity can be confirmed by GC analysis.^[1]

Radioligand Binding Affinity Assay

To determine the binding affinity of 6-methylnicotine for specific nAChR subtypes, a competitive radioligand binding assay can be employed. This protocol is a general guideline and requires optimization for specific receptor subtypes and radioligands.

Methodology:

- **Membrane Preparation:** Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest.
- **Radioligand:** Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-epibatidine for $\alpha 4\beta 2$ nAChRs or [¹²⁵I]- α -bungarotoxin for $\alpha 7$ nAChRs).
- **Assay Buffer:** Prepare an appropriate binding buffer.
- **Competition Assay:**
 - Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 6-methylnicotine.
 - Include a control for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competitor, e.g., unlabeled nicotine).
- **Incubation:** Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

- Separation: Separate the bound and free radioligand using a method like rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the 6-methylnicotine concentration. The data can be fitted to a one-site competition model to determine the IC_{50} value, which can then be converted to the inhibition constant (K_i).

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of 6-methylnicotine on nAChR ion channel activity in living cells.

Methodology:

- Cell Culture: Culture cells expressing the nAChR subtype of interest on glass coverslips.
- Recording Pipettes: Fabricate glass micropipettes with a resistance of 3-7 M Ω when filled with the internal solution.
- Solutions:
 - External Solution: Prepare an extracellular solution that mimics the physiological ionic environment.
 - Internal Solution: Prepare an intracellular solution to be filled into the recording pipette.
- Whole-Cell Configuration:
 - Approach a cell with the recording pipette and form a high-resistance seal (G Ω seal) with the cell membrane.
 - Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
- Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

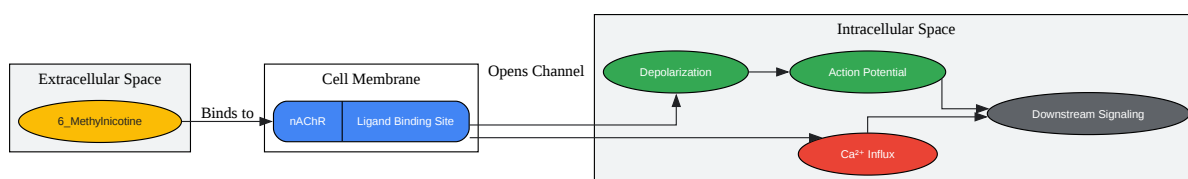
- Drug Application: Apply 6-methylnicotine to the cell using a perfusion system.
- Data Acquisition: Record the ion currents elicited by the application of 6-methylnicotine.
- Data Analysis: Analyze the amplitude, kinetics, and concentration-response relationship of the 6-methylnicotine-induced currents.

Signaling Pathways

6-Methylnicotine, as an analog of nicotine, is expected to exert its biological effects primarily through the activation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of an agonist like 6-methylnicotine to the nAChR leads to a conformational change in the receptor, opening an intrinsic ion channel that is permeable to cations, primarily Na^+ and Ca^{2+} . The influx of these ions causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent downstream signaling events.

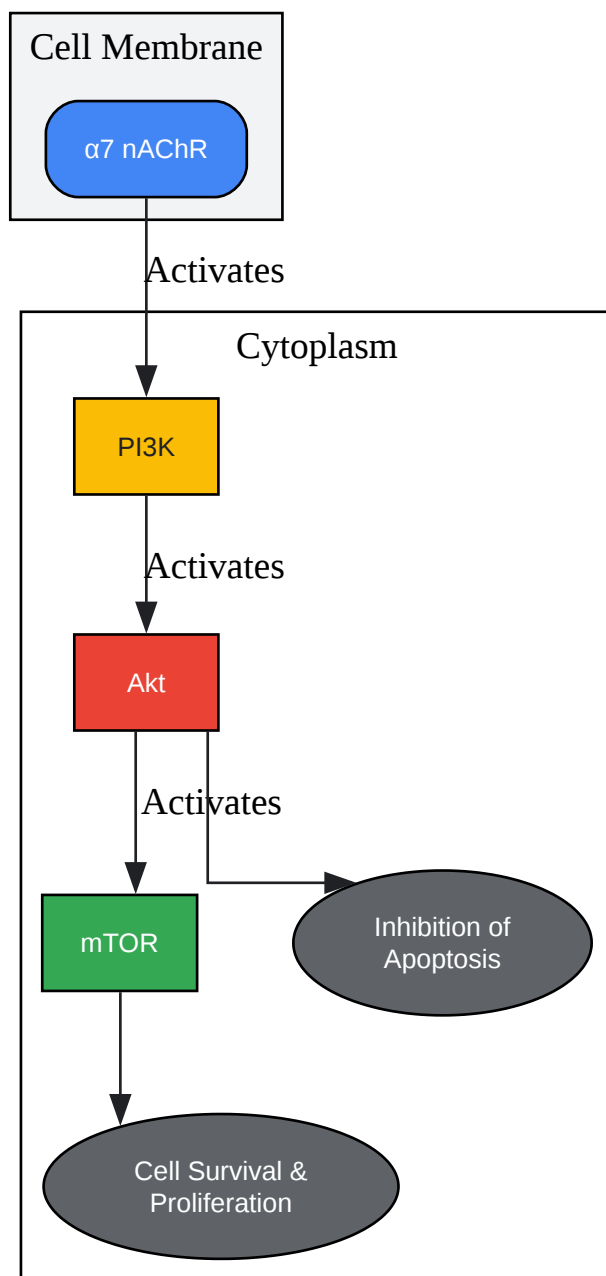


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Caption: Activation of nAChRs by 6-methylnicotine.

Downstream PI3K/Akt Signaling Pathway

Activation of nAChRs, particularly the $\alpha 7$ subtype, can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. The influx of Ca^{2+} following nAChR activation is a key trigger for the activation of this pathway.



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Caption: nAChR-mediated activation of the PI3K/Akt pathway.

Conclusion

6-Methylnicotine is a commercially available research tool with significant potential for advancing our understanding of nicotinic systems. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers initiating studies with this compound. As with any nicotine analog, appropriate safety precautions and handling procedures should be strictly followed in a laboratory setting. Further research is warranted to fully elucidate the pharmacological and toxicological profile of 6-methylnicotine and its various enantiomers.

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